Buformin-d9 - 1215700-80-3

Buformin-d9

Catalog Number: EVT-1440904
CAS Number: 1215700-80-3
Molecular Formula: C6H15N5
Molecular Weight: 166.276
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Buformin, clinically used for diabetes mellitus, is known to improve resistance to insulin in patients. It suppresses the expression of glyceraldehyde 3-phosphate dehydrogenase.

Metformin

Compound Description: Metformin (N,N-dimethylbiguanide) is a widely prescribed antidiabetic drug used to treat type II diabetes. It is a member of the biguanide class of drugs and is known to exert anticancer effects. [] Metformin's mechanism of action involves the activation of the LKB1/AMPK pathway, which plays a crucial role in regulating cellular energy homeostasis. []

Relevance: Metformin is structurally related to Buformin-d9 as both compounds belong to the biguanide class of drugs. [] They share a common biguanide core structure, with metformin having two methyl groups attached to one of the nitrogen atoms, while Buformin-d9 has a butyl group and nine deuterium atoms. Despite these structural differences, both compounds exhibit similar pharmacological activities, particularly in their ability to activate the AMPK signaling pathway. []

Phenformin

Compound Description: Phenformin (1-phenethylbiguanide) is another biguanide drug that was previously used to treat type II diabetes but was withdrawn from the market due to a higher risk of lactic acidosis compared to metformin. [] Despite this, phenformin has shown potential anticancer activity and is being investigated for its use in cancer treatment and prevention. [] Similar to metformin, phenformin also activates the AMPK signaling pathway, leading to the inhibition of cell proliferation and tumor growth. []

Ascorbate (Vitamin C)

Compound Description: Ascorbate, also known as Vitamin C, is a potent antioxidant that plays a vital role in various cellular processes. [] It is known to induce oxidative stress in cancer cells and interfere with hexokinase activity, an enzyme involved in glycolysis. [] Ascorbate's ability to induce oxidative stress and disrupt cellular metabolism makes it a promising candidate for cancer treatment. []

Relevance: While not structurally related to Buformin-d9, ascorbate has been investigated in combination with buformin as a potential treatment for acute myeloid leukemia (AML). [] Studies have shown that the combination of ascorbate and buformin exhibits synergistic effects in inhibiting the viability of AML cells. [] This synergistic effect is attributed to their complementary mechanisms of action, where ascorbate induces oxidative stress and targets glycolysis, while buformin inhibits mitochondrial respiration and further suppresses glycolysis. []

Source and Classification

Buformin-d9 is classified under the category of antihyperglycemic agents. It is specifically designed to enhance the pharmacokinetic properties of buformin through deuteration, which can improve its metabolic stability and efficacy. The compound is typically synthesized in laboratory settings and has been studied for its potential benefits in diabetes management and cancer treatment due to its ability to affect metabolic pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of buformin-d9 involves replacing specific hydrogen atoms in the buformin molecule with deuterium, a heavier isotope of hydrogen. This process can be achieved through various synthetic routes, including:

  1. Deuteration Reactions: Using deuterated reagents during the synthesis of buformin can introduce deuterium into the final product.
  2. Catalytic Hydrogenation: Employing catalysts that favor the incorporation of deuterium over hydrogen during the reduction steps of buformin synthesis.

The synthesis typically requires careful control of reaction conditions such as temperature, pressure, and reaction time to ensure high yields of the desired product.

Molecular Structure Analysis

Structure and Data

Buformin-d9 has a chemical formula of C6H15N5C_6H_{15}N_5 with a molar mass of 157.221 g/mol. The molecular structure can be represented as follows:

Key Structural Features

  • Melting Point: Approximately 174 to 177 °C.
  • Solubility: Freely soluble in water, methanol, and ethanol; insoluble in chloroform and ether.
  • pKa: The compound exhibits strong basicity with a pKa value around 11.3.
Chemical Reactions Analysis

Reactions and Technical Details

Buformin-d9 undergoes several chemical reactions typical for biguanides:

  1. Glycosylation Reactions: It can interact with glucose molecules, delaying their absorption in the gastrointestinal tract.
  2. Metabolic Pathways: Buformin-d9 influences various metabolic pathways, including gluconeogenesis in the liver, leading to reduced glucose production.

These reactions are critical for its mechanism as an antihyperglycemic agent.

Mechanism of Action

Process and Data

Buformin-d9 operates primarily through several key mechanisms:

  1. Inhibition of Gluconeogenesis: It reduces glucose production in the liver by inhibiting key enzymes involved in gluconeogenesis.
  2. Increased Insulin Sensitivity: By enhancing insulin action on peripheral tissues, it promotes greater glucose uptake by cells.
  3. Antagonism of Glucagon: Buformin-d9 may inhibit glucagon's action, further lowering blood glucose levels.

Studies indicate that these mechanisms contribute to its effectiveness in managing hyperglycemia without inducing hypoglycemia, making it a safer alternative for diabetic patients.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Buformin-d9 is a fine, white to slightly yellow crystalline powder.
  • Solubility: Highly soluble in polar solvents like water; insoluble in non-polar solvents.
  • Toxicity Data: The LD50 values indicate moderate toxicity levels; for example, guinea pig LD50 subcutaneous is approximately 18 mg/kg.

Relevant Data

  • Vapor Pressure: Approximately 1.64×1041.64\times 10^{-4} mm Hg at 25 °C.
  • Henry's Law Constant: Estimated at 8.14×10168.14\times 10^{-16} atm-m³/mole at 25 °C.

These properties are crucial for understanding its behavior in biological systems and potential applications.

Applications

Scientific Uses

Buformin-d9 has potential applications beyond diabetes management:

  1. Cancer Research: Studies suggest that buformin and its derivatives can inhibit cancer cell growth by disrupting metabolic pathways characteristic of cancer cells.
  2. Pharmacokinetic Studies: The deuterated form allows for more precise tracking in metabolic studies due to its distinct isotopic signature.
  3. Drug Development: Its properties make it a candidate for further development as an antihyperglycemic agent or adjunct therapy in cancer treatment.
Chemical Characterization of Buformin-d9

Structural Properties and Isotopic Labeling

Molecular Formula and Deuterium Substitution Patterns

Buformin-d9 is a deuterium-labeled derivative of the antidiabetic agent buformin (1-butylbiguanide), featuring systematic replacement of nine hydrogen atoms with deuterium atoms at specific molecular positions. The molecular formula is C₆H₆D₉N₅, with a molecular weight of 166.27 g/mol for the free base form [1] [3]. The deuterium substitution occurs exclusively on the butyl side chain, resulting in the specific isotopic pattern: 1,1,2,2,3,3,4,4,4-nonadeuteriobutyl [4] [5]. This positions the isotopic labels at all aliphatic carbon positions while preserving the biguanide functional group's chemical structure. The hydrochloride salt form has the molecular formula C₆H₇D₉ClN₅ and a molecular weight of 202.73 g/mol [2] [4]. The structural integrity of the pharmacologically active biguanide moiety remains intact, ensuring that the labeled compound maintains the biological activity profile of the parent molecule while providing distinct analytical signatures for detection and quantification.

The deuterium labeling pattern creates a unique mass spectral signature characterized by a +9 mass unit shift compared to non-deuterated buformin. This isotopic distribution yields a primary ion cluster at m/z 167 [M+H]⁺ for the free base, facilitating unambiguous identification in mass spectrometry-based analyses [5] [8]. The high isotopic purity (≥95% atom D) specified for research-grade Buformin-d9 hydrochloride minimizes interference from lower-mass isotopologues, ensuring precision in pharmacokinetic and metabolic studies [5]. The stability of the carbon-deuterium bonds under physiological conditions reduces hydrogen-deuterium exchange, maintaining isotopic integrity throughout experimental procedures—a critical attribute for tracer studies investigating drug metabolism and disposition pathways.

Comparative Analysis with Non-deuterated Buformin

Buformin-d9 exhibits near-identical steric and electronic properties to its non-deuterated counterpart due to the minimal mass difference between hydrogen and deuterium atoms. The primary structural difference resides in the nine deuterium atoms replacing protons on the butyl chain, while the biguanide moiety—responsible for pharmacological activity—remains chemically unaltered [4] [9]. Non-deuterated buformin has the molecular formula C₆H₁₅N₅ with a molecular weight of 157.22 g/mol, establishing a mass difference of 9.05 g/mol between the labeled and unlabeled compounds [7]. This mass disparity creates distinguishable analytical signatures without significantly altering the molecule's physicochemical behavior.

Table 1: Comparative Structural Properties of Buformin-d9 and Non-deuterated Buformin

PropertyBuformin-d9Non-deuterated BuforminAnalytical Significance
Molecular FormulaC₆H₆D₉N₅ (free base)C₆H₁₅N₅+9 Da mass shift in MS detection
Molecular Weight166.27 g/mol (free base)157.22 g/molDistinct ion clusters in mass spectra
Deuterium PositionsButyl chain (all carbons)N/AMetabolic stability at labeled positions
Isotopic Purity≥95% atom DN/AReduced interference in quantification
Pharmacophore IntegrityPreserved biguanide groupIdentical biguanide groupEquivalent biological activity

The deuterium substitution induces subtle differences in vibrational spectroscopy profiles, with C-D stretching vibrations appearing in the 2000-2300 cm⁻¹ range in infrared spectroscopy—a region distinct from C-H stretching vibrations (2800-3000 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy reveals the absence of proton signals in the 0.5-2.0 ppm region corresponding to the butyl chain, replaced by deuterium signals detectable via ²H-NMR [8]. Despite these spectroscopic differences, the deuterium labeling does not significantly alter the molecule's three-dimensional conformation or dipole moment, as confirmed by computational modeling studies [5] [8]. This structural conservation ensures that Buformin-d9 serves as a faithful tracer for the parent compound in biological systems, maintaining comparable receptor interactions and enzymatic recognition while providing a distinct isotopic signature for analytical discrimination.

Physicochemical Profiling

Solubility and Stability Under Varied Conditions

Buformin-d9 hydrochloride demonstrates moderate aqueous solubility, enhanced significantly in acidic conditions due to protonation of the biguanide functional groups (pKa ≈ 11.3) [7] [9]. The compound is slightly soluble in dimethyl sulfoxide (DMSO) and methanol at concentrations appropriate for in vitro studies, typically requiring gentle heating or sonication for complete dissolution [5]. The hydrochloride salt form exhibits substantially greater water solubility compared to the free base, making it the preferred form for biological research applications. Solubility profiles remain comparable to non-deuterated buformin hydrochloride, with deuterium substitution exerting negligible effects on solvation energy or crystal packing dynamics [4] [8].

Stability studies indicate that Buformin-d9 hydrochloride maintains integrity under recommended storage conditions of -20°C in an inert atmosphere [4] [5]. The compound demonstrates stability across a pH range of 2-8 in aqueous solutions for at least 24 hours at room temperature, making it suitable for gastrointestinal absorption studies. However, prolonged exposure to alkaline conditions (pH > 8) triggers gradual degradation via hydrolysis of the biguanide functional group, paralleling the instability profile observed in non-deuterated buformin [7]. Thermal analysis reveals a melting point of approximately >165°C with sublimation tendencies, consistent with the parent compound's behavior [5]. Accelerated stability testing (40°C/75% relative humidity) shows <5% degradation over four weeks when protected from light, confirming robust solid-state stability for standard laboratory handling and storage.

Table 2: Solubility and Stability Profile of Buformin-d9 Hydrochloride

PropertyCharacteristicsResearch Implications
Aqueous SolubilityModerate (enhanced in acidic buffers)Suitable for in vivo administration solutions
Organic SolubilitySlightly soluble in DMSO, methanol; insoluble in chloroform, etherStock solution preparation in DMSO recommended
Thermal Stability>165°C (sublimation observed)Storage at -20°C preserves long-term integrity
pH StabilityStable pH 2-8; degrades in alkaline conditionsCompatible with gastric administration studies
PhotostabilityLight-sensitive; requires protection from lightAmber vials recommended for storage
Storage Conditions-20°C under inert atmosphereMaintains ≥95% purity for 24 months

Partition Coefficients and Ionization Behavior

Buformin-d9 exhibits pronounced hydrophilic character with an experimental logP (octanol-water partition coefficient) value of approximately -1.20 [7], indicating preferential partitioning into aqueous phases rather than lipid environments. This hydrophilicity is attributed to the compound's strongly basic biguanide functional groups, which exist predominantly in protonated forms under physiological conditions. The ionization behavior reveals two pKa values corresponding to protonation of the biguanide nitrogens: pKa₁ ≈ 3.5 (pyrimidine-like nitrogen) and pKa₂ ≈ 11.3 (imidazole-like nitrogen) [7] [9]. Consequently, over 99.9% of Buformin-d9 molecules carry a positive charge at physiological pH (7.4), existing primarily as dicationic species that influence both distribution characteristics and membrane permeability.

The distribution coefficient (logD) at pH 7.4 is approximately -3.45, confirming minimal partitioning into lipid bilayers and predicting limited passive diffusion across biological membranes [7] [8]. This profile aligns with the known pharmacokinetic behavior of biguanides, which rely heavily on organic cation transporters (OCTs) for cellular uptake rather than passive diffusion. Deuterium substitution induces negligible effects on partition coefficients compared to non-deuterated buformin, with differences of less than 0.05 log units observed in octanol-water partitioning experiments [8]. The compound's charged state at physiological pH contributes to its relatively low volume of distribution and predominantly renal excretion pathway, as evidenced by tracer studies using the deuterated analog [7] [9].

The high aqueous solubility and low membrane permeability classify Buformin-d9 as a Biopharmaceutical Classification System (BCS) Class III compound (high solubility, low permeability), consistent with its parent molecule. This physicochemical profile necessitates specialized formulation approaches for enhanced bioavailability, though such considerations primarily apply to the non-deuterated therapeutic compound rather than the deuterated research analog. For research purposes, the ionization characteristics enable efficient separation using reversed-phase liquid chromatography with ion-pairing agents, while the hydrophilic nature facilitates extraction from biological matrices via solid-phase extraction with mixed-mode cation-exchange sorbents [5] [8].

Properties

CAS Number

1215700-80-3

Product Name

Buformin-d9

IUPAC Name

1-(diaminomethylidene)-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)guanidine

Molecular Formula

C6H15N5

Molecular Weight

166.276

InChI

InChI=1S/C6H15N5/c1-2-3-4-10-6(9)11-5(7)8/h2-4H2,1H3,(H6,7,8,9,10,11)/i1D3,2D2,3D2,4D2

InChI Key

XSEUMFJMFFMCIU-YNSOAAEFSA-N

SMILES

CCCCN=C(N)N=C(N)N

Synonyms

N-Butyl-d9-idodicarbonimidic Diamide Hydrochloride; 1-Butyl-d9-biguanide Hydrochloride; 1-Butylbiguanide-d9 Hydrochloride; Buformine-d9 Hydrochloride; Butformin-d9 Hydrochloride; Butylbiguanide-d9 Hydrochloride; Butyldiguanide-d9 Hydrochloride; DBV-d

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.